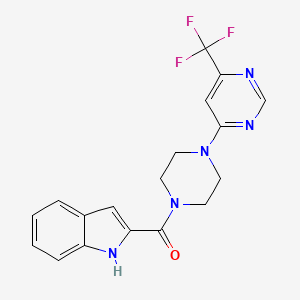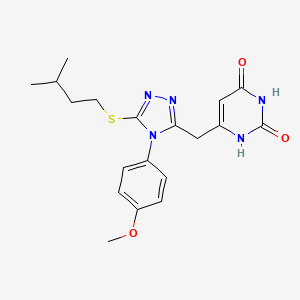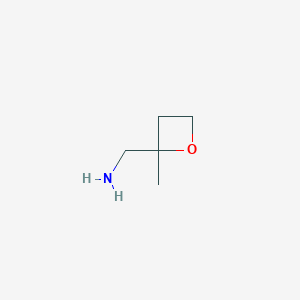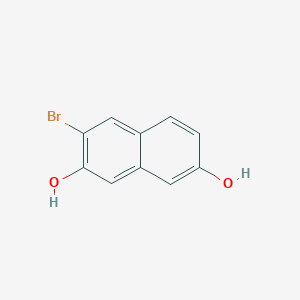
(1H-インドール-2-イル)(4-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
(1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway that promotes the growth and survival of cancer cells. By inhibiting BTK, (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone blocks the signaling pathway and prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
(1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been shown to inhibit the growth of various types of cancer cells, including lymphoma and leukemia cells. (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is its potency and selectivity for BTK, which makes it a promising candidate for cancer treatment. However, one limitation of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can affect the safety and efficacy of the drug.
将来の方向性
There are several future directions for the study of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. One direction is the development of more soluble and bioavailable formulations of the drug, which can improve its pharmacokinetic properties and efficacy. Another direction is the study of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in combination with other cancer treatments, such as chemotherapy and immunotherapy, to determine its potential synergistic effects. Additionally, the study of (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in other types of cancer, such as solid tumors, can provide insights into its potential use in treating a broader range of cancers.
合成法
(1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromoindole with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine to form (1H-indol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. The final product is then purified using various methods, such as column chromatography and recrystallization.
科学的研究の応用
- 研究者は、この化合物の誘導体を抗ウイルス剤としての可能性について調査してきました。 例えば、メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルはインフルエンザAウイルスに対して阻害活性を示しました . さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体はコクサッキーB4ウイルスに対して有効性を示しました .
- (E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オンは、ピリジンとインドールから誘導された誘導体であり、そのインビトロ抗結核活性が評価されました。 これらの誘導体は、結核菌および牛型結核菌に対して有望な結果を示しました .
抗ウイルス活性
抗結核活性
抗菌性
要約すると、この化合物は、抗ウイルスおよび抗菌用途から、がん研究や炎症管理における潜在的な役割に至るまで、さまざまな分野で有望な可能性を秘めています。研究者は、その全治療の可能性を解き明かすために、その特性を調査し続けるべきです。 🌟
特性
IUPAC Name |
1H-indol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)15-10-16(23-11-22-15)25-5-7-26(8-6-25)17(27)14-9-12-3-1-2-4-13(12)24-14/h1-4,9-11,24H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJCGQCJOMBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)



![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)


![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)